molecular formula C5H10Cl2O B12276948 1-Chloro-3-(2-chloroethoxy)propane

1-Chloro-3-(2-chloroethoxy)propane

Cat. No.: B12276948
M. Wt: 157.04 g/mol
InChI Key: BSNQVJYYACQGQW-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(2-chloroethoxy)propane can be synthesized through the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in large-scale reactors. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-chloroethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propane involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(2-chloroethoxy)propane is unique due to its dual chlorine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis and industrial applications .

Biological Activity

1-Chloro-3-(2-chloroethoxy)propane is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H10Cl2O
  • Molecular Weight : 165.04 g/mol

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with cellular components. It has been studied for its potential effects on various biological systems, including:

  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Toxicological Effects : Research suggests that it may exhibit cytotoxic effects on mammalian cells, raising concerns regarding its safety in environmental and industrial applications.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and subsequent cellular effects.

Proposed Mechanisms:

  • Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular function.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Assessment

Another investigation by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human fibroblast cells. The study found that at concentrations above 50 µg/mL, there was a marked decrease in cell viability, indicating potential toxic effects.

Concentration (µg/mL)Cell Viability (%)
0100
2585
5060
10030

Environmental Impact

Due to its chemical structure, this compound poses environmental risks, particularly in aquatic ecosystems. Its persistence in water bodies can lead to bioaccumulation and toxicity in aquatic organisms. Regulatory assessments have classified it as a hazardous substance under certain conditions.

Properties

Molecular Formula

C5H10Cl2O

Molecular Weight

157.04 g/mol

IUPAC Name

1-chloro-3-(2-chloroethoxy)propane

InChI

InChI=1S/C5H10Cl2O/c6-2-1-4-8-5-3-7/h1-5H2

InChI Key

BSNQVJYYACQGQW-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)CCl

Origin of Product

United States

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